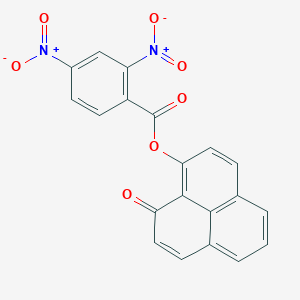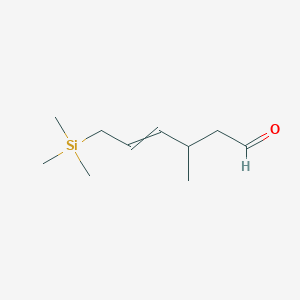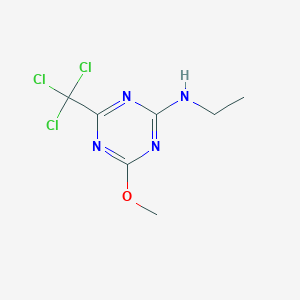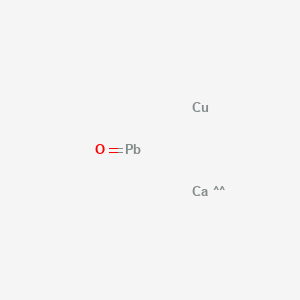![molecular formula C18H22O6 B14263830 Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate) CAS No. 137838-88-1](/img/structure/B14263830.png)
Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) is a chemical compound characterized by its unique structure, which includes two ester groups and an aromatic ring
准备方法
The synthesis of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) typically involves the Williamson etherification reaction. This method uses methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane as starting materials . The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of bio-based copolyesters.
Materials Chemistry: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.
Biodegradable Polymers: Research has shown that copolyesters synthesized from this compound exhibit good degradability and low ecotoxicity.
作用机制
The mechanism by which Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) exerts its effects is primarily through its chemical reactivity. The ester groups can participate in hydrolysis reactions, while the aromatic ring can undergo various substitution reactions. These reactions are facilitated by the presence of specific molecular targets, such as nucleophiles or electrophiles, which interact with the compound’s functional groups.
相似化合物的比较
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can be compared to similar compounds, such as:
- Dimethyl 2,2’-[1,2-phenylenebis(oxy)]diacetate
- Dimethyl 3,3’-[1,4-phenylenebis(oxy)]diacetate These compounds share similar structural features but differ in the positioning of the ester groups and the length of the aliphatic chains. The unique structure of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) provides distinct reactivity and properties, making it suitable for specific applications in polymer science and materials chemistry.
属性
CAS 编号 |
137838-88-1 |
|---|---|
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
methyl 3-[2-(1-methoxy-1-oxopent-2-en-3-yl)oxyphenoxy]pent-2-enoate |
InChI |
InChI=1S/C18H22O6/c1-5-13(11-17(19)21-3)23-15-9-7-8-10-16(15)24-14(6-2)12-18(20)22-4/h7-12H,5-6H2,1-4H3 |
InChI 键 |
VYKUHSHWQNDPSZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC(=O)OC)OC1=CC=CC=C1OC(=CC(=O)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


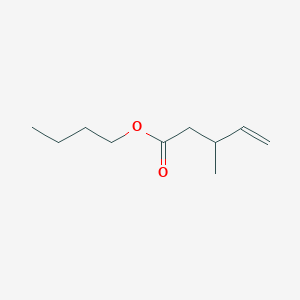
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
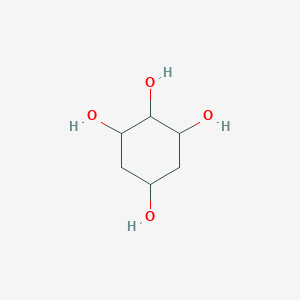
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
